2-(Azepan-4-yl)acetic acid hydrochloride
Overview
Description
2-(Azepan-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of azepane, a six-membered heterocyclic compound containing a nitrogen atom in the ring. This compound has gained significant attention in the field of medical research due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)acetic acid hydrochloride typically involves the reaction of azepane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the azepane ring or the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
2-(Azepan-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It has potential therapeutic effects and is being investigated for its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction leads to various physiological and biochemical responses, which are the basis of its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Azepan-4-yl)acetic acid hydrochloride include:
- 2-(Piperidin-4-yl)acetic acid hydrochloride
- 2-(Morpholin-4-yl)acetic acid hydrochloride
- 2-(Pyrrolidin-4-yl)acetic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
2-(Azepan-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of approximately 193.67 g/mol. This compound features an azepane ring structure, which is a seven-membered nitrogen-containing heterocycle, and an acetic acid moiety that contributes to its potential biological activity. It is being explored for various applications, particularly in pharmaceutical development as a lead compound for new analgesics and other therapeutic agents.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This compound may modulate receptor activity, leading to various physiological responses. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence neurotransmission pathways, potentially offering therapeutic benefits in pain management and other conditions.
In Vitro Studies
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
- Cytotoxicity : Initial assessments of cytotoxicity on mammalian cells suggest low toxicity profiles, which is favorable for therapeutic applications .
Case Studies
- Analgesic Potential : A study investigated the analgesic properties of azepane derivatives, including this compound. Results indicated that these compounds could effectively reduce pain in animal models, suggesting their utility in pain management therapies.
- Trypanosomiasis Treatment : In research focused on human African trypanosomiasis (HAT), related compounds were optimized to inhibit Trypanosoma brucei growth effectively, showing low toxicity to mammalian cells. This highlights the potential for similar azepane-based compounds in treating parasitic infections .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Azepan-1-ylacetic acid hydrochloride | Azepane derivative | Exhibits similar biological activities |
2-(Aminothiazol-4-yl)acetic acid HCl | Heterocyclic compound | Different heterocycle but similar activity |
2-(Piperidin-1-yl)acetic acid hydrochloride | Piperidine derivative | Similar analgesic properties |
The unique azepane configuration and functional group positioning in this compound may confer distinct pharmacological properties compared to other derivatives.
Future Research Directions
Further studies are essential to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Key areas for future research include:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for developing this compound into a viable therapeutic agent.
- Expanded Biological Testing : Broader testing against various disease models will help establish the full range of biological activities and potential applications.
Properties
IUPAC Name |
2-(azepan-4-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)6-7-2-1-4-9-5-3-7;/h7,9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVHMPARHFKDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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